

Application Notes: 1,1-Difluoroethane (R-152a) as a Refrigerant

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Compound of Interest

Compound Name: 1,1-Difluoroethane

Cat. No.: B1215649

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Introduction

1,1-Difluoroethane, commonly known as R-152a or HFC-152a, is a hydrofluorocarbon compound with the chemical formula $C_2H_4F_2$.^[1] It is a colorless gas utilized as a refrigerant, propellant, and foaming agent.^{[1][2][3]} Due to its environmental and thermodynamic properties, R-152a is considered a promising alternative to refrigerants with high Global Warming Potential (GWP), such as R-134a, in various cooling applications, including automotive and commercial refrigeration.^{[4][5][6]} These notes provide a comprehensive overview of its properties, performance, and safety considerations for research and development applications.

Physicochemical and Thermodynamic Properties

R-152a possesses favorable thermodynamic characteristics, making it an efficient refrigerant.^[4] Its lower molecular weight contributes to a high latent heat of vaporization, which can lead to improved Coefficient of Performance (COP) in refrigeration cycles.^[6] Key properties are summarized in Table 1.

Table 1: Physicochemical and Thermodynamic Properties of **1,1-Difluoroethane** (R-152a)

Property	Value	Units
Chemical Formula	C ₂ H ₄ F ₂	-
Molecular Weight	66.05	g/mol
Boiling Point (at 1 atm)	-24.7	°C
Critical Temperature	113.15 - 113.5	°C
Critical Pressure	44.96	bar
Liquid Density (at 25°C)	899	kg/m ³
Latent Heat of Vaporization	307 (at -10°C)	kJ/kg
Vapor Pressure (at 21.1°C)	536	kPa

(Data sourced from references[1][2][5][6][7])

Environmental Impact and Safety Profile

A significant advantage of R-152a is its favorable environmental profile compared to many traditional refrigerants. It has an Ozone Depletion Potential (ODP) of zero and a relatively low GWP.[1][2] However, its primary safety concern is its flammability.[1][8]

Table 2: Environmental and Safety Data for **1,1-Difluoroethane** (R-152a)

Property	Value	Reference
Ozone Depletion Potential (ODP)	0	[1][2][5][7]
Global Warming Potential (GWP, 100-yr)	124 - 138	[5][7][8][9]
Atmospheric Lifetime	1.4	Years[1][3]
ASHRAE Safety Classification	A2 (Lower toxicity, lower flammability)	[6]
Lower Flammability Limit (LFL) in Air	3.7 - 4.0	% v/v[2][7]
Upper Flammability Limit (UFL) in Air	16.9 - 18.0	% v/v[2][3][7]
Autoignition Temperature	454	°C[6]

Performance in Cooling Systems

R-152a exhibits excellent performance in vapor-compression refrigeration systems, often exceeding the efficiency of R-134a.[8] Its thermodynamic properties lead to a higher heat transfer coefficient, lower pressure drop in suction lines, and a better COP.[6]

- **Energy Efficiency:** In comparative studies, systems using R-152a have shown a 20% higher energy efficiency than those using R-134a. The average Coefficient of Performance (COP) of R-152a can be 4.7% to 13% higher than that of R-134a under similar operating conditions. [10]
- **Cooling Capacity:** The volumetric cooling capacity of R-152a is nearly equivalent to that of R-134a, meaning it can be used in the same system with minor modifications.[6]
- **Refrigerant Charge:** Due to its lower molecular weight and high efficiency, R-152a allows for a significant reduction in the required refrigerant charge, potentially up to 40% by weight compared to R-134a.

- **Operating Pressures:** The working pressures for R-152a are slightly lower (around 10%) than for R-134a at the same evaporating temperature, which does not necessitate major structural modifications to the system.[11]
- **Discharge Temperature:** R-152a has a slightly higher compressor discharge temperature, approximately 10K greater than R-134a, which should be considered in compressor design and lubricant selection.[6]

Table 3: Performance Comparison with Common Refrigerants

Parameter	R-152a	R-134a	R-1234yf
GWP (100-yr)	124	1430	4
ASHRAE Safety Class	A2	A1	A2L
Cooling Capacity	Equivalent to R-134a	Baseline	~11% lower than R-134a[10]
COP / Energy Efficiency	Up to 20% higher than R-134a	Baseline	~16% lower than R-134a[10]
Required Charge (Weight)	~40% less than R-134a	Baseline	~10% more than R-134a[12]
Flammability	Mildly Flammable	Non-flammable	Mildly Flammable

(Data sourced from references[6][10][12])

Material Compatibility

R-152a demonstrates good compatibility with materials and lubricants commonly used in refrigeration systems designed for R-134a.[6] Studies have shown that R-152a is miscible with various lubricants across a wide temperature range (-50°C to 90°C). It is compatible with many elastomers and materials used in compressors.

Protocols: Evaluating 1,1-Difluoroethane (R-152a)

Protocol 1: Performance Evaluation in a Vapor-Compression Refrigeration System

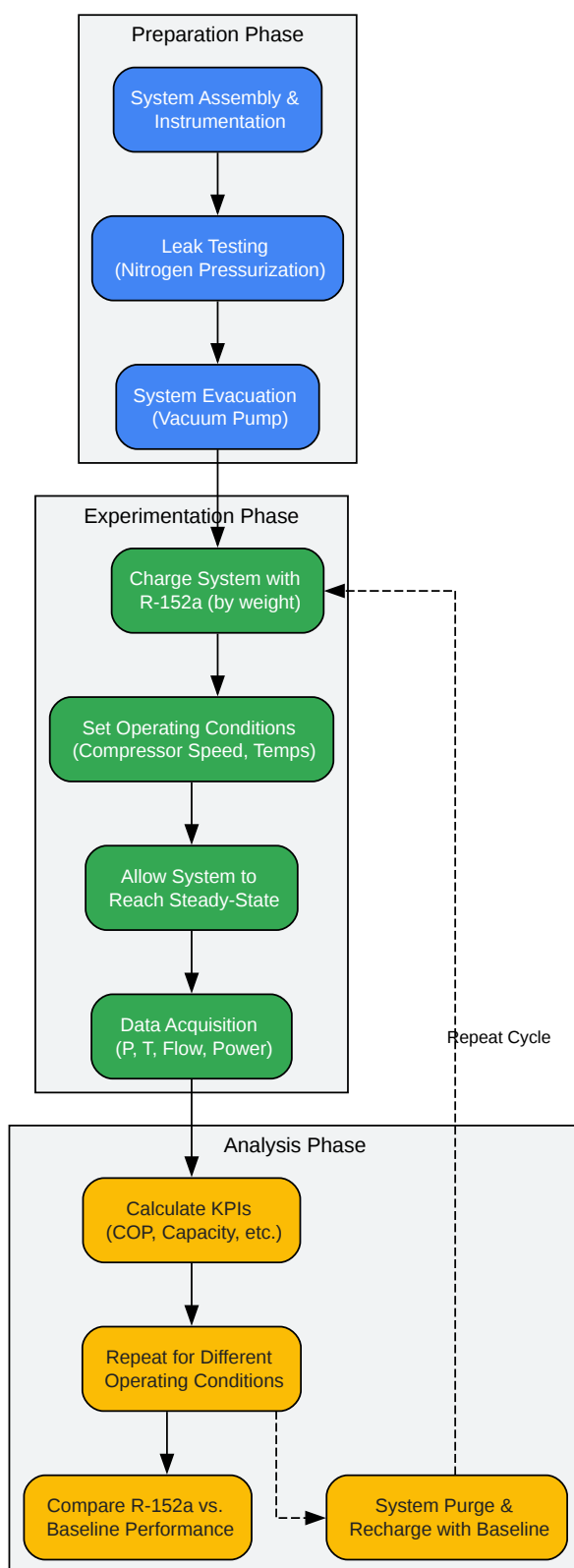
1.1. Objective To experimentally determine and compare the performance of R-152a against a baseline refrigerant (e.g., R-134a) in a standard vapor-compression refrigeration test rig. Key performance indicators (KPIs) to be measured include Refrigerating Effect, Compressor Work, and Coefficient of Performance (COP).

1.2. Materials and Equipment

- Vapor-Compression Refrigeration Test Rig, including:
 - Hermetically sealed or variable-speed compressor
 - Water-cooled or air-cooled condenser
 - Thermostatic or electronic expansion valve
 - Evaporator (e.g., tube-in-tube or fin-and-tube)
- Refrigerant: **1,1-Difluoroethane** (R-152a, purity $\geq 99.9\%$) and baseline refrigerant (e.g., R-134a)
- Instrumentation:
 - Pressure transducers (at inlet/outlet of each component)
 - J- or K-type thermocouples (at inlet/outlet of each component)
 - Refrigerant mass flow meter
 - Power meter for compressor energy consumption
 - Data acquisition (DAQ) system
- Vacuum pump
- Refrigerant charging station with a digital scale

- Safety equipment: Flammable gas detector, ventilation system, fire extinguisher, personal protective equipment (PPE).

1.3. Experimental Workflow Diagram



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Caption: Workflow for the experimental evaluation of R-152a performance.

1.4. Procedure

- **System Preparation:** Assemble the test rig according to the manufacturer's specifications.[\[13\]](#) Install all pressure transducers and thermocouples at the required points in the cycle.
- **Leak Testing:** Pressurize the system with dry nitrogen to check for leaks. Ensure the system holds pressure for a sufficient duration.
- **System Evacuation:** Evacuate the entire system using a vacuum pump to remove air and moisture, which can affect thermodynamic properties. A deep vacuum is required.
- **Refrigerant Charging:** Place the R-152a cylinder on a digital scale. Charge the system with the precise mass of refrigerant required. Due to its lower density, the optimal charge for R-152a may be significantly less than R-134a.[\[12\]](#)
- **Set Operating Conditions:** Turn on the main power.[\[13\]](#) Set the desired operating parameters, such as compressor speed, evaporator temperature, and condenser temperature/coolant flow.[\[14\]](#)
- **Achieve Steady State:** Allow the system to run for a minimum of 1 hour to ensure it reaches steady-state conditions, where temperature and pressure readings are stable.[\[13\]](#)
- **Data Logging:** Record all measurements using the DAQ system for a set period (e.g., 15-30 minutes) to obtain a reliable average for each parameter.
- **Data Analysis:**
 - Determine the enthalpy at each state point using the measured temperature and pressure and a refrigerant property database (e.g., REFPROP).
 - Calculate the Refrigerating Effect (Q_{evap}) = Mass Flow Rate \times ($h_{\text{evap_out}}$ - $h_{\text{evap_in}}$).
 - Calculate the Compressor Work (W_{comp}) from the power meter readings.
 - Calculate the Coefficient of Performance (COP) = $Q_{\text{evap}} / W_{\text{comp}}$.

- Comparative Testing: Safely recover the R-152a. Evacuate the system again and repeat steps 4-8 with the baseline refrigerant (e.g., R-134a).
- Safety Shutdown: After experiments, shut down the system and recover the refrigerant according to standard procedures.

1.5. Safety Precautions

- Conduct all experiments in a well-ventilated area due to the flammability of R-152a.[\[15\]](#)
- Install a flammable gas detector near the test rig.
- Eliminate all potential ignition sources from the experimental area.[\[15\]](#)
- Ground all equipment to prevent static discharge.
- In case of a leak, evacuate personnel and ventilate the area immediately.[\[15\]](#)

Protocol 2: Material Compatibility Screening

2.1. Objective To assess the compatibility of common refrigeration system materials (e.g., elastomers, plastics, metals) with R-152a and its associated lubricant.

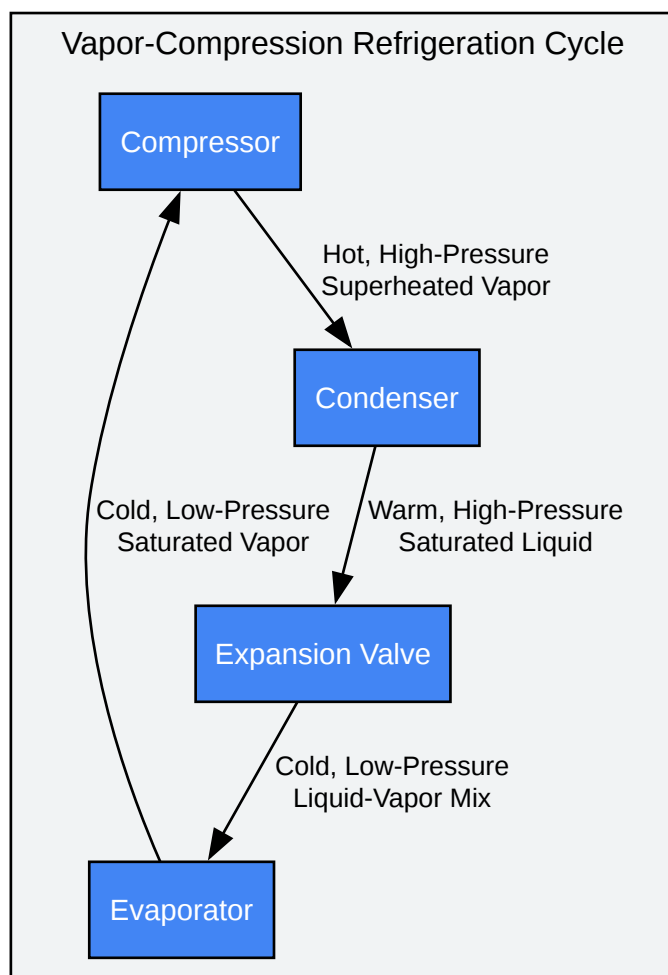
2.2. Materials

- Samples of materials to be tested (e.g., O-rings, gaskets, tubing).
- High-pressure vessels (autoclaves).
- R-152a refrigerant.
- Selected lubricant (e.g., POE oil).
- Environmental chamber or oven.
- Analytical balance, calipers, and hardness tester.

2.3. Procedure

- **Baseline Measurement:** Measure and record the initial weight, dimensions (length, diameter), and hardness of each material sample.
- **Sample Immersion:** Place the material samples into a high-pressure vessel. Add the selected lubricant and then charge the vessel with R-152a to a pressure representative of system operating conditions.
- **Accelerated Aging:** Place the sealed vessel in an environmental chamber at an elevated temperature (e.g., 60-90°C) for a specified duration (e.g., 100-500 hours) to simulate long-term exposure.
- **Post-Exposure Analysis:** After the aging period, safely vent the R-152a and remove the samples. Clean the samples and allow them to stabilize at room temperature.
- **Re-measurement:** Re-measure the weight, dimensions, and hardness of the exposed samples.
- **Evaluation:** Compare the pre- and post-exposure measurements. Significant changes in weight (swelling/shrinking), dimensions, or hardness indicate potential incompatibility. Visually inspect for degradation, cracking, or discoloration.

Visualizations



Heat Absorption
(Phase Change: Liquid to Vapor)

Heat Rejection
(Phase Change: Vapor to Liquid)

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Caption: Thermodynamic cycle of a vapor-compression cooling system.

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